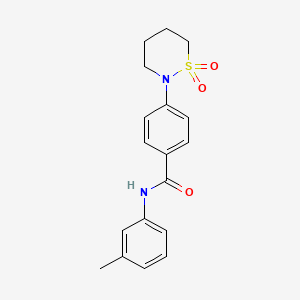![molecular formula C11H12ClFN2O2S2 B2376230 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole CAS No. 868217-51-0](/img/structure/B2376230.png)
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Imidazole rings are present in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The imidazole ring, for example, can participate in a variety of reactions. It can act as a nucleophile in substitution reactions, or it can be protonated to form a positively charged imidazolium ion .
Aplicaciones Científicas De Investigación
Antibacterial Activity in Agriculture
Research on sulfone derivatives containing 1,3,4-oxadiazole moieties, which are structurally related to the compound , has demonstrated significant antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These compounds have shown to stimulate an increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, enhancing plant resistance against the bacterial leaf blight. This application suggests a potential for similar derivatives in protecting crops against bacterial diseases, highlighting the agricultural implications of these chemical compounds (Shi et al., 2015).
Synthesis and Drug Efficacy
In the realm of medicinal chemistry, derivatives of the compound have been synthesized and tested for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. These studies involve creating novel pyrazole carbaldehyde derivatives, showcasing the broad spectrum of potential therapeutic applications of these compounds. Their interaction with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, crucial for inflammation and breast cancer, respectively, was examined, suggesting a promising avenue for developing future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Materials Science and Catalysis
Research into magnetic nanocatalysts for green synthesis of heterocycles demonstrates the utility of sulfonated imidazoles in materials science. These compounds facilitate the rapid and efficient synthesis of tetrazoles, indicating their importance in developing new materials and catalytic processes. The magnetic recyclability of these catalysts also underscores their potential in sustainable chemical synthesis, pointing towards environmentally friendly approaches in materials science (Ghasemzadeh & Akhlaghinia, 2017).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and compounds containing halogens can be harmful if inhaled or swallowed. Specific safety data would be provided in a Material Safety Data Sheet (MSDS) for the compound .
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O2S2/c1-19(16,17)15-6-5-14-11(15)18-7-8-9(12)3-2-4-10(8)13/h2-4H,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNKAQJBVPNSQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=C(C=CC=C2Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2376148.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2376149.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2376152.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)
![3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole](/img/structure/B2376155.png)
![tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2376158.png)




![1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2376165.png)
![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)
![Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate](/img/structure/B2376168.png)
